molecular formula C5H10F2N2 B13559999 (4,4-Difluoropyrrolidin-2-yl)methanamine

(4,4-Difluoropyrrolidin-2-yl)methanamine

Cat. No.: B13559999
M. Wt: 136.14 g/mol
InChI Key: BXKKASJUKPGCNR-UHFFFAOYSA-N
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Description

(4,4-Difluoropyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C5H10F2N2 It is a derivative of pyrrolidine, where two fluorine atoms are substituted at the 4th position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanamine typically involves the fluorination of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 4th position. The resulting intermediate is then subjected to further reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrrolidine oxides, while reduction may produce difluoropyrrolidine amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(4,4-Difluoropyrrolidin-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluoropyrrolidine): A closely related compound with similar fluorination but lacking the methanamine group.

    (4-Fluoropyrrolidine): A mono-fluorinated derivative of pyrrolidine.

    (Pyrrolidin-2-yl)methanamine: A non-fluorinated analog with similar structural features.

Uniqueness

(4,4-Difluoropyrrolidin-2-yl)methanamine is unique due to the presence of two fluorine atoms at the 4th position, which significantly alters its chemical and biological properties compared to its non-fluorinated and mono-fluorinated analogs. The dual fluorination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)methanamine

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1-3,8H2

InChI Key

BXKKASJUKPGCNR-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)CN

Origin of Product

United States

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